![molecular formula C13H24N2O7 B12505062 oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate](/img/structure/B12505062.png)
oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structure, which includes a pyrrolo[2,3-c]pyrrole core, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate typically involves the reaction of tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate with oxalic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires precise temperature control to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced equipment to maintain reaction conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A similar compound with a pyrrole core, used in the synthesis of various derivatives.
Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic acid tert-butyl ester: Another related compound with similar structural features.
Uniqueness
Oxalic acid tert-butyl hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate hydrate stands out due to its unique combination of a pyrrolo[2,3-c]pyrrole core and oxalic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H24N2O7 |
|---|---|
Molecular Weight |
320.34 g/mol |
IUPAC Name |
tert-butyl 3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate;oxalic acid;hydrate |
InChI |
InChI=1S/C11H20N2O2.C2H2O4.H2O/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13;3-1(4)2(5)6;/h8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6);1H2 |
InChI Key |
WJPXHZKCDQVEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNC2.C(=O)(C(=O)O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


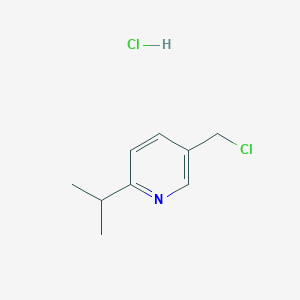
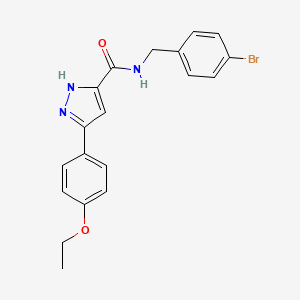

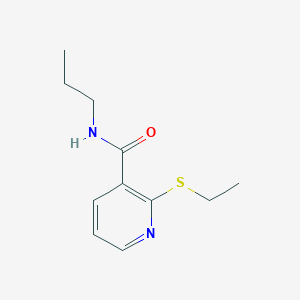
![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
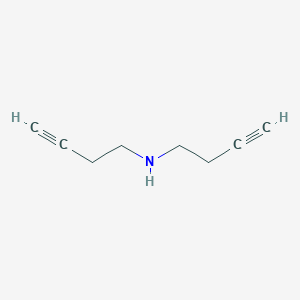
![1-{2-[(2-Carboxythiophen-3-yl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12505033.png)
![3-{3-[1-(tert-butoxycarbonyl)indol-3-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl}-2,2-dimethyl-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12505041.png)
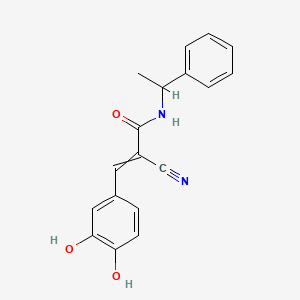
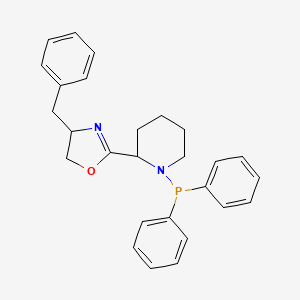
![3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12505059.png)
azanium](/img/structure/B12505067.png)

![8,9-dihydro-7H-pyrido[3,2-b]pyrrolo[1,2-d][1,4]thiazine-6-carbonitrile 5,5-dioxide](/img/structure/B12505082.png)
